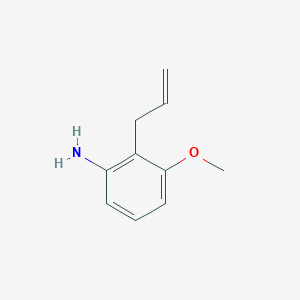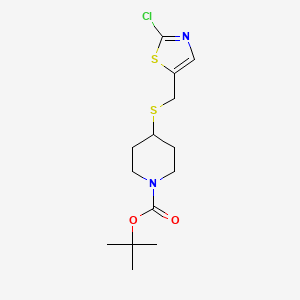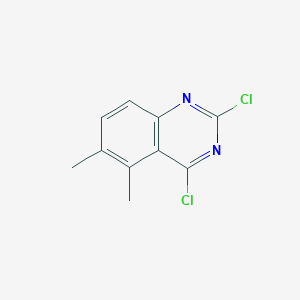
2,4-Dichloro-5,6-dimethylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5,6-dimethyl-quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups in the 2,4 and 5,6 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,6-dimethyl-quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with 5,6-dimethyl-1,3-dicarbonyl compounds in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of 2,4-Dichloro-5,6-dimethyl-quinazoline may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2,4-Dichloro-5,6-dimethyl-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-5,6-dimethyl-quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 2,4-Dichloro-5,6-dimethyl-quinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.
類似化合物との比較
- 2,4-Dichloroquinazoline
- 5,6-Dimethylquinazoline
- 2,4-Dichloro-5-methylquinazoline
Comparison: 2,4-Dichloro-5,6-dimethyl-quinazoline is unique due to the presence of both chlorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced or distinct properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H8Cl2N2 |
|---|---|
分子量 |
227.09 g/mol |
IUPAC名 |
2,4-dichloro-5,6-dimethylquinazoline |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-4-7-8(6(5)2)9(11)14-10(12)13-7/h3-4H,1-2H3 |
InChIキー |
INZMXSBJNQOLPI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)N=C(N=C2Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


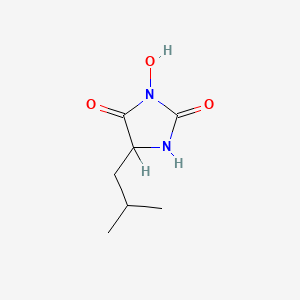
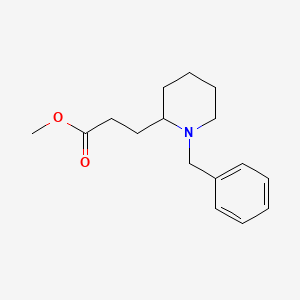
![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)

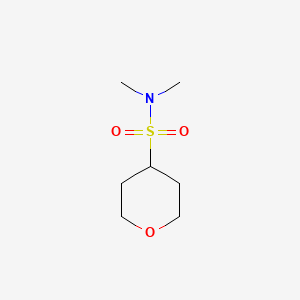
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
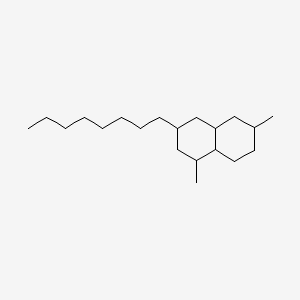
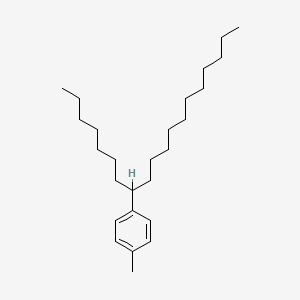
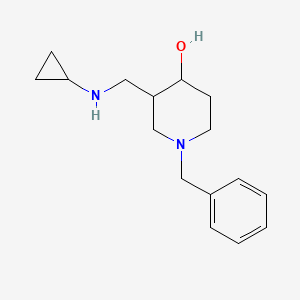

![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)

